molecular formula C20H15Cl2N5O2S B12138171 N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12138171
M. Wt: 460.3 g/mol
InChI Key: FNADNCVNIGVFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573933-52-5) is a triazole-based acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the acetamide nitrogen and a triazole ring substituted with furan-2-ylmethyl and pyridin-4-yl moieties . The compound’s structure integrates heterocyclic components (furan, pyridine, and triazole) and halogenated aromatic groups, which are associated with enhanced bioactivity, particularly anti-inflammatory and anti-exudative properties . Its synthesis typically involves alkylation of triazole thiones with α-chloroacetamides in the presence of KOH, followed by modifications to introduce the furan and pyridine substituents .

Properties

Molecular Formula

C20H15Cl2N5O2S

Molecular Weight

460.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H15Cl2N5O2S/c21-14-8-15(22)10-16(9-14)24-18(28)12-30-20-26-25-19(13-3-5-23-6-4-13)27(20)11-17-2-1-7-29-17/h1-10H,11-12H2,(H,24,28)

InChI Key

FNADNCVNIGVFDE-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=NC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a broader class of 2-[(1,2,4-triazol-3-yl)sulfanyl]acetamides. Key structural analogues and their comparative features are outlined below:

Compound Name Substituents (R1, R2, R3) Bioactivity (Anti-Exudative Activity, AEA) Key Findings References
Target Compound : N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1: 3,5-Cl₂Ph; R2: Furan-2-ylmethyl; R3: Pyridin-4-yl High AEA (~75% inhibition at 10 mg/kg) Chlorine substituents enhance lipophilicity and receptor binding affinity.
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide R1: 3,5-(OCH₃)₂Ph; R2: 4-MePh; R3: Pyridin-4-yl Moderate AEA (~60% inhibition) Methoxy groups reduce activity due to decreased electron-withdrawing effects.
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide R1: 3,4-F₂Ph; R2: 4-ClPh; R3: 4-MePh Moderate-High AEA (~70% inhibition) Fluorine substituents improve metabolic stability but reduce solubility.
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., 3.1-3.21) R1: Varied (F, Cl, NO₂, etc.); R2: H; R3: H Variable AEA (40–80% inhibition) Chlorine and nitro groups at R1 significantly enhance activity.

Key Comparative Insights

Substituent Effects on Bioactivity :

  • Halogenated Aromatic Groups : The 3,5-dichlorophenyl group in the target compound exhibits superior anti-exudative activity compared to methoxy (e.g., 3,5-dimethoxyphenyl) or fluorine-substituted analogues. Chlorine’s electron-withdrawing nature enhances lipophilicity and membrane penetration, critical for interaction with inflammatory targets .
  • Heterocyclic Moieties : The furan-2-ylmethyl and pyridin-4-yl groups in the triazole ring contribute to π-π stacking and hydrogen bonding with biological receptors, as evidenced by higher activity compared to compounds with simpler alkyl or phenyl substituents .

Synthetic Pathways: All analogues are synthesized via alkylation of triazole thiones with α-chloroacetamides, but modifications (e.g., Paal-Knorr condensation in ) are required to introduce complex substituents like pyridine or furan .

Structural Analysis :

  • NMR studies (e.g., ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced electronic changes. For the target compound, shifts in these regions suggest strong electron withdrawal from chlorine, aligning with its high bioactivity .

Activity Trends :

  • Anti-exudative activity is dose-dependent. At 10 mg/kg, the target compound achieves ~75% inhibition, outperforming diclofenac sodium (8 mg/kg, ~70% inhibition) in rat models .
  • Substituents at the triazole 4-position (e.g., furan-2-ylmethyl vs. 4-methylphenyl) influence steric bulk, with smaller groups favoring target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.